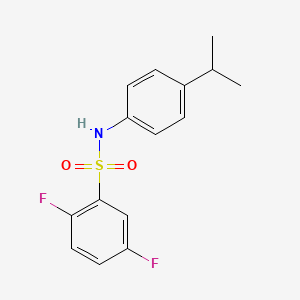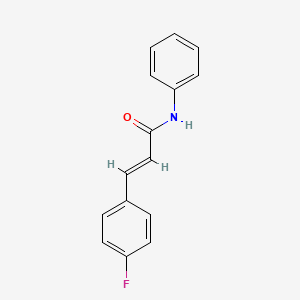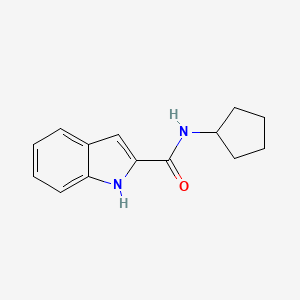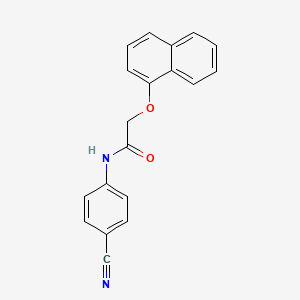
N-(4-cyanophenyl)-2-naphthalen-1-yloxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanophenyl)-2-naphthalen-1-yloxyacetamide, also known as NCA, is a compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. This compound is a member of the naphthalene family and is known for its ability to inhibit the growth of cancer cells. In
Mécanisme D'action
The mechanism of action of N-(4-cyanophenyl)-2-naphthalen-1-yloxyacetamide is not fully understood, but studies have shown that it inhibits the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and repair. By inhibiting this enzyme, this compound prevents the replication of cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and have anti-inflammatory and anti-oxidant properties. In addition, this compound has been found to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-cyanophenyl)-2-naphthalen-1-yloxyacetamide in lab experiments is its low toxicity profile, which makes it safe to use in vitro and in vivo. However, one limitation is that this compound is not water-soluble, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of N-(4-cyanophenyl)-2-naphthalen-1-yloxyacetamide. One direction is to explore its potential as a cancer treatment, either alone or in combination with other drugs. Another direction is to investigate its anti-inflammatory and anti-oxidant properties for the treatment of other diseases, such as arthritis and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. Its ability to inhibit the growth of cancer cells, induce apoptosis, and have anti-inflammatory and anti-oxidant properties make it a promising candidate for further research. While there are limitations to its use in lab experiments, its low toxicity profile and potential for use in cancer treatment make it an exciting area of study for the future.
Méthodes De Synthèse
The synthesis of N-(4-cyanophenyl)-2-naphthalen-1-yloxyacetamide involves the reaction between 4-cyanophenol and 2-naphthoxyacetyl chloride in the presence of triethylamine. The reaction takes place in dichloromethane and is carried out at room temperature. The resulting product is purified through column chromatography, which yields this compound as a white solid.
Applications De Recherche Scientifique
N-(4-cyanophenyl)-2-naphthalen-1-yloxyacetamide has been extensively studied for its potential pharmaceutical applications. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. This compound has also been found to inhibit the growth of tumor cells in vitro and in vivo. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant properties.
Propriétés
IUPAC Name |
N-(4-cyanophenyl)-2-naphthalen-1-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c20-12-14-8-10-16(11-9-14)21-19(22)13-23-18-7-3-5-15-4-1-2-6-17(15)18/h1-11H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPACMDIKARRIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

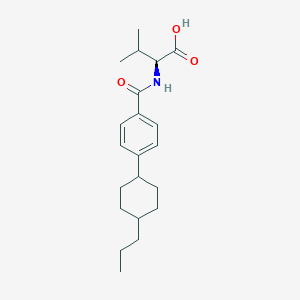

![2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)-N-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B7644438.png)

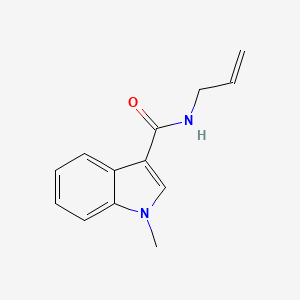
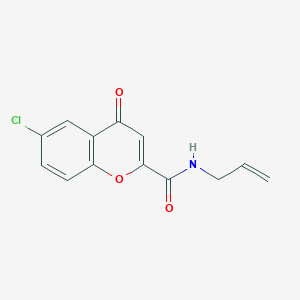
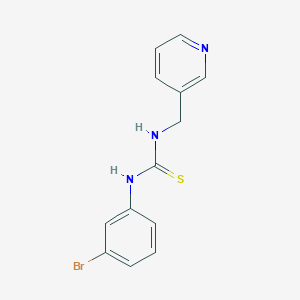
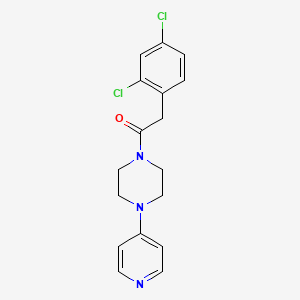
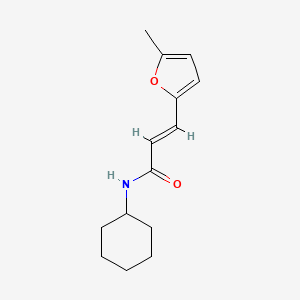
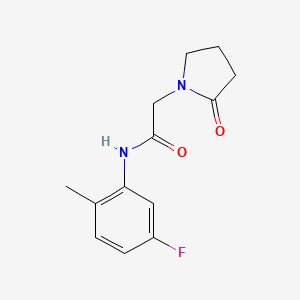
![[4-[2-(cyclopropylamino)-1,3-thiazol-4-yl]-1H-pyrrol-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7644489.png)
